molecular formula C21H20N2O3S B2433785 3-{[2-(4-ethoxyphenyl)-2-oxoethyl]sulfanyl}-1-(4-methylphenyl)-1,2-dihydropyrazin-2-one CAS No. 946300-50-1

3-{[2-(4-ethoxyphenyl)-2-oxoethyl]sulfanyl}-1-(4-methylphenyl)-1,2-dihydropyrazin-2-one

Cat. No.: B2433785
CAS No.: 946300-50-1
M. Wt: 380.46
InChI Key: BJACVZQRFCSQEP-UHFFFAOYSA-N
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Description

3-{[2-(4-ethoxyphenyl)-2-oxoethyl]sulfanyl}-1-(4-methylphenyl)-1,2-dihydropyrazin-2-one is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[2-(4-ethoxyphenyl)-2-oxoethyl]sulfanyl}-1-(4-methylphenyl)-1,2-dihydropyrazin-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Ethoxyphenyl Intermediate: The initial step involves the reaction of 4-ethoxybenzaldehyde with an appropriate reagent to form the ethoxyphenyl intermediate.

    Thioether Formation: The ethoxyphenyl intermediate is then reacted with a thiol compound to introduce the thioether linkage.

    Pyrazinone Ring Formation: The final step involves the cyclization of the intermediate with a suitable reagent to form the pyrazinone ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-{[2-(4-ethoxyphenyl)-2-oxoethyl]sulfanyl}-1-(4-methylphenyl)-1,2-dihydropyrazin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

3-{[2-(4-ethoxyphenyl)-2-oxoethyl]sulfanyl}-1-(4-methylphenyl)-1,2-dihydropyrazin-2-one has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in studies to understand its biological activity and potential therapeutic effects.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-{[2-(4-ethoxyphenyl)-2-oxoethyl]sulfanyl}-1-(4-methylphenyl)-1,2-dihydropyrazin-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    3-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-1-(p-tolyl)pyrazin-2(1H)-one: This compound has a methoxy group instead of an ethoxy group.

    3-((2-(4-ethoxyphenyl)-2-oxoethyl)thio)-1-(m-tolyl)pyrazin-2(1H)-one: This compound has a meta-tolyl group instead of a para-tolyl group.

Uniqueness

The uniqueness of 3-{[2-(4-ethoxyphenyl)-2-oxoethyl]sulfanyl}-1-(4-methylphenyl)-1,2-dihydropyrazin-2-one lies in its specific combination of functional groups, which can impart distinct chemical and biological properties

Properties

IUPAC Name

3-[2-(4-ethoxyphenyl)-2-oxoethyl]sulfanyl-1-(4-methylphenyl)pyrazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O3S/c1-3-26-18-10-6-16(7-11-18)19(24)14-27-20-21(25)23(13-12-22-20)17-8-4-15(2)5-9-17/h4-13H,3,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJACVZQRFCSQEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)CSC2=NC=CN(C2=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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